Sodium 3-deoxygluconate
Description
Significance in Core Carbohydrate Metabolism Research
KDG is a central figure in the Entner-Doudoroff (ED) pathway, an alternative to the more commonly known glycolysis (Embden-Meyerhof-Parnas pathway). ou.edunih.gov The ED pathway is particularly prevalent in gram-negative bacteria and is considered to be an evolutionarily ancient pathway for glucose degradation. nih.gov In this pathway, glucose is converted to 6-phosphogluconate, which is then dehydrated to form 2-keto-3-deoxy-6-phosphogluconate (KDPG), a phosphorylated derivative of KDG. nih.gov KDPG is subsequently cleaved into pyruvate (B1213749) and glyceraldehyde-3-phosphate. ou.edu
Beyond the classic ED pathway, KDG is also a key intermediate in modified versions of this pathway, such as the semi-phosphorylative and non-phosphorylative ED pathways found in various archaea. core.ac.ukresearchgate.net In the non-phosphorylative pathway, glucose is converted directly to gluconate and then to KDG without phosphorylation. core.ac.uk KDG is then cleaved to pyruvate and glyceraldehyde. core.ac.uk The semi-phosphorylative pathway involves the phosphorylation of KDG to KDPG before its cleavage. frontiersin.org
Furthermore, KDG is a crucial intermediate in the catabolism of uronic acids, which are components of polysaccharides like pectin (B1162225) and alginate found in plant and algal cell walls. pnas.org Bacteria that can degrade these abundant biomass sources channel the breakdown products into central metabolism via KDG. pnas.org The study of KDG and its metabolic pathways is therefore essential for understanding microbial ecology, plant-microbe interactions, and for potential applications in biofuel production from plant and algal biomass. pnas.org
Chemical Relationship and Research Context of Sodium 3-Deoxygluconate and 2-Keto-3-Deoxygluconate (B102576)
This compound is the sodium salt of 3-deoxygluconic acid. In the context of the metabolic pathways discussed, 2-keto-3-deoxygluconate is the more biologically active and researched compound. However, the names are sometimes used in related contexts, and it's important to distinguish their chemical relationship.
3-Deoxygluconic acid is a sugar acid that is structurally very similar to KDG. The key difference lies in the functional group at the C2 position. In 3-deoxygluconic acid, the C2 position has a hydroxyl group, whereas in 2-keto-3-deoxygluconate, it has a keto group. This seemingly small difference has significant implications for their roles in metabolism. The keto group in KDG is crucial for the aldolase-catalyzed cleavage reaction that is central to the ED pathway.
Research often focuses on KDG due to its direct involvement as an intermediate in these key metabolic routes. nih.gov The synthesis of KDG for research purposes can be achieved through biocatalytic methods, for instance, by the dehydration of D-gluconate using the enzyme gluconate dehydratase. nih.gov This highlights the close chemical relationship between gluconate, 3-deoxygluconate, and KDG. While "this compound" might be encountered as a chemical reagent or a less common name, the primary focus of metabolic research remains on the keto-form, 2-keto-3-deoxygluconate, and its phosphorylated counterpart, KDPG.
Table 1: Key Enzymes and Reactions Involving KDG
| Enzyme | Reaction | Pathway |
| 2-Keto-3-deoxygluconate kinase (KDGK) | Phosphorylates KDG to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). frontiersin.org | Semi-phosphorylative Entner-Doudoroff pathway, Uronic acid catabolism. frontiersin.org |
| 2-Keto-3-deoxy-6-phosphogluconate aldolase (B8822740) (KDPGA) | Cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate. ou.edunih.gov | Classical and Semi-phosphorylative Entner-Doudoroff pathways. ou.edunih.gov |
| 2-Keto-3-deoxygluconate aldolase (KDGA) | Cleaves KDG into pyruvate and glyceraldehyde. | Non-phosphorylative Entner-Doudoroff pathway. core.ac.uk |
| Gluconate dehydratase (GAD) | Dehydrates gluconate to form KDG. mdpi.com | Non-phosphorylative and Semi-phosphorylative Entner-Doudoroff pathways. mdpi.com |
Table 2: Comparison of Entner-Doudoroff Pathway Variations
| Pathway Type | Key Intermediate(s) | Phosphorylation Step | Organisms |
| Classical | 6-phosphogluconate, 2-keto-3-deoxy-6-phosphogluconate (KDPG) | Occurs before dehydration of 6-phosphogluconate. nih.gov | Many Gram-negative bacteria (e.g., Escherichia coli). nih.gov |
| Semi-phosphorylative | Gluconate, 2-keto-3-deoxygluconate (KDG), KDPG | Occurs at the level of KDG. frontiersin.org | Some archaea (e.g., Haloferax volcanii). asm.org |
| Non-phosphorylative | Gluconate, KDG | No phosphorylation of the C6 backbone. wikipedia.orgcore.ac.uk | Some archaea (e.g., Sulfolobus solfataricus). core.ac.uk |
Structure
3D Structure of Parent
Properties
CAS No. |
93857-41-1 |
|---|---|
Molecular Formula |
C6H11NaO6 |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
sodium;(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6.Na/c7-2-5(10)3(8)1-4(9)6(11)12;/h3-5,7-10H,1-2H2,(H,11,12);/q;+1/p-1/t3-,4+,5+;/m0./s1 |
InChI Key |
ZRBXQRZQHABLKN-UJPDDDSFSA-M |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)O)[C@H](C(=O)[O-])O.[Na+] |
Canonical SMILES |
C(C(C(CO)O)O)C(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Biological Occurrence and Physiological Functions Across Diverse Organisms
Prevalence in Microbial Systems: Bacteria, Archaea, and Fungi
KDG is a key metabolite in the carbon metabolism of a vast array of microorganisms. Its occurrence is tightly linked to specific catabolic pathways that are prevalent in these domains of life.
Bacteria: Many Gram-negative bacteria, such as Pseudomonas, Azotobacter, Rhizobium, and Escherichia coli, as well as some Gram-positive bacteria like Enterococcus faecalis, utilize the Entner-Doudoroff (ED) pathway for glucose catabolism, where KDG is a central intermediate. wikipedia.orgslideshare.netcsjmu.ac.in This pathway is particularly dominant in aerobic bacteria that lack the key enzymes for traditional glycolysis. slideshare.netgovtsciencecollegedurg.ac.in Furthermore, bacteria involved in the degradation of complex polysaccharides found in plant and algal biomass, such as species of Flavobacterium and Sphingomonas, rely on pathways that funnel various sugar monomers into KDG.
Archaea: Archaea exhibit remarkable metabolic diversity, and this is reflected in their carbohydrate metabolism. Modified versions of the Entner-Doudoroff pathway are prominent in this domain. wikipedia.org Halophilic archaea, such as Haloferax volcanii, employ a semi-phosphorylative ED pathway where KDG is a key intermediate before being phosphorylated. frontiersin.org Thermoacidophilic archaea, including species of Sulfolobus and Picrophilus, utilize non-phosphorylative or branched versions of the ED pathway, both of which proceed through the formation of KDG. wikipedia.org
Fungi: The presence of KDG metabolism is also documented in the fungal kingdom. For instance, the filamentous fungus Aspergillus niger has been shown to possess a nonphosphorylative pathway for the degradation of gluconate. In this pathway, gluconate is dehydrated to form KDG, which is then cleaved into pyruvate (B1213749) and glyceraldehyde. This indicates that KDG is a metabolic intermediate in certain fungal species, particularly in the context of sugar acid catabolism.
Central Intermediacy in Varied Metabolic Networks
The importance of 3-deoxygluconate is most evident in its role as a central hub connecting several major metabolic routes. Its formation and subsequent cleavage are critical steps in the energy extraction from a variety of carbohydrate sources.
The Entner-Doudoroff (ED) pathway is a primary route of glucose catabolism in many prokaryotes. wikipedia.orgnih.gov In the classical ED pathway, glucose-6-phosphate is converted to 6-phosphogluconate, which is then dehydrated to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). KDPG is subsequently cleaved into pyruvate and glyceraldehyde-3-phosphate.
However, several variations of this pathway exist where the non-phosphorylated KDG is a key intermediate:
Semi-Phosphorylative ED Pathway: This variant is found in some bacteria, fungi, and archaea. frontiersin.org In this pathway, glucose is first oxidized to gluconate, which is then dehydrated to form KDG. KDG is subsequently phosphorylated by a specific kinase to yield KDPG, which then enters the final steps of the classical ED pathway. wikipedia.orgfrontiersin.org This pathway is prominent in halophilic archaea like Haloferax volcanii. frontiersin.org
Non-Phosphorylative ED Pathway: Observed in thermoacidophilic archaea such as Sulfolobus species, this pathway also begins with the conversion of glucose to KDG. wikipedia.org However, in this variation, KDG is directly cleaved by KDG aldolase (B8822740) into pyruvate and glyceraldehyde, bypassing the phosphorylation step to KDPG. The glyceraldehyde is then further metabolized to pyruvate through a series of reactions. wikipedia.org
| Pathway Variant | Key Steps Involving 3-Deoxygluconate (as KDG) | Organisms |
|---|---|---|
| Classical Entner-Doudoroff | KDG is not a free intermediate; 6-phosphogluconate is dehydrated directly to KDPG. | Many Gram-negative bacteria (e.g., Pseudomonas, E. coli) |
| Semi-Phosphorylative Entner-Doudoroff | Glucose → Gluconate → KDG → KDPG → Pyruvate + GAP | Halophilic archaea (e.g., Haloferax volcanii), some bacteria and fungi |
| Non-Phosphorylative Entner-Doudoroff | Glucose → Gluconate → KDG → Pyruvate + Glyceraldehyde | Thermoacidophilic archaea (e.g., Sulfolobus species) |
Microbial degradation of complex anionic polysaccharides, such as pectin (B1162225) and alginate, is crucial for carbon cycling in terrestrial and marine environments. The catabolic pathways for these polymers converge on the formation of KDG.
Pectin Degradation: Pectin, a major component of plant cell walls, is rich in galacturonic acid. Bacteria that degrade pectin secrete enzymes that break it down into smaller units, which are eventually converted intracellularly to KDG. This KDG then enters the ED pathway for further metabolism.
Alginate Degradation: Alginate, a polysaccharide found in the cell walls of brown algae, is composed of mannuronic and guluronic acids. Marine bacteria with alginolytic capabilities break down alginate into monosaccharides. These are then converted through a series of enzymatic steps into KDG, which serves as the entry point into central metabolism.
While less common than the degradation of major polysaccharides, the catabolism of other sugar acids can also proceed through intermediates related to 3-deoxygluconate. Research has identified a cryptic pathway for L-idonate catabolism in Salmonella enterica. This pathway utilizes a low-efficiency D-mannonate/D-gluconate dehydratase that can act on L-idonate, suggesting a potential, though perhaps not primary, metabolic link between L-idonate and the formation of a 2-keto-3-deoxy sugar acid.
The primary metabolic fate of mannose in most organisms is its phosphorylation to mannose-6-phosphate, which is then isomerized to fructose-6-phosphate (B1210287) and enters the glycolytic pathway. nih.gov A direct, established metabolic pathway for the conversion of mannose to 2-keto-3-deoxygluconate (B102576) is not prominently described in the scientific literature. While microorganisms exhibit vast and sometimes unusual metabolic capabilities, the conversion of mannose to KDG is not considered a standard or common catabolic route.
3-Deoxyglucosone (B13542) is a reactive dicarbonyl compound formed through the Maillard reaction and other metabolic processes. It is implicated in the formation of advanced glycation end-products (AGEs). Biological systems have detoxification pathways to mitigate the harmful effects of 3-deoxyglucosone, one of which involves its oxidation to a less reactive compound.
In humans and mice, the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) has been identified as the primary enzyme responsible for the NAD-dependent oxidation of 3-deoxyglucosone to 2-keto-3-deoxygluconate. This conversion represents a significant detoxification route, transforming a potent glycating agent into a metabolite that can be further processed or excreted. The urinary excretion of 2-keto-3-deoxygluconate in humans indicates that this oxidative pathway is physiologically active and important.
| Metabolic Precursor | Pathway | Key Enzyme(s) | Product |
|---|---|---|---|
| Glucose | Semi-Phosphorylative Entner-Doudoroff | Glucose Dehydrogenase, Gluconate Dehydratase | 2-Keto-3-deoxygluconate (KDG) |
| Pectin/Alginate | Polysaccharide Degradation | Various lyases, hydrolases, and isomerases | 2-Keto-3-deoxygluconate (KDG) |
| 3-Deoxyglucosone | Oxidative Detoxification | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | 2-Keto-3-deoxygluconate (KDG) |
Biosynthetic Routes and Enzyme Catalyzed Synthesis Methodologies
Enzymatic Dehydration Mechanisms of Sugar Acids
The conversion of sugar acids to 2-keto-3-deoxy sugar acids is a key reaction in carbohydrate metabolism, facilitated by a class of enzymes known as hydro-lyases. researchgate.net These enzymes catalyze the elimination of a water molecule, leading to the formation of a keto-acid. This process is central to pathways like the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism found in many microorganisms. frontiersin.orgfrontiersin.org
Gluconate dehydratase (GAD) is a key enzyme that catalyzes the dehydration of D-gluconate to form 2-dehydro-3-deoxy-D-gluconate, also known as 2-keto-3-deoxy-D-gluconate (KDG). researchgate.net This reaction is a critical step in the Entner-Doudoroff pathway. frontiersin.org
Research has highlighted a particularly efficient one-step biocatalytic synthesis of KDG using a recombinant gluconate dehydratase from the hyperthermophilic crenarchaeon Thermoproteus tenax. asm.orgnih.gov This enzymatic method is noted for several advantages over traditional chemical synthesis:
Complete Conversion : The enzyme completely converts D-gluconate into KDG. nih.gov
Stereochemical Purity : The process yields stereochemically pure D-KDG without the formation of side-products. asm.orgnih.gov
High Yield : The final yield of KDG is approximately 90%. asm.org
Simplified Process : This biocatalytic method replaces lengthy, multi-step chemical reactions with a single, scalable step. nih.gov
The enzyme from T. tenax can be readily overproduced in Escherichia coli and purified through a simple two-step precipitation process, making it a highly economical and resource-efficient biocatalyst. nih.govasm.org The kinetic properties of gluconate dehydratases have also been studied in other organisms, such as the haloarchaeon Haloferax volcanii, providing insights into their catalytic mechanisms under different environmental conditions. frontiersin.org
Below is a table summarizing the kinetic properties of gluconate dehydratase from Haloferax volcanii.
| Kinetic Parameter | Value |
| Vmax | 20.4 ± 1.2 U/mg |
| Km (for D-gluconate) | 3.2 ± 0.4 mM |
| Optimal pH | 7.5 - 8.5 |
| Cation Dependence | Highest activity with Mg2+ and Mn2+ |
| Data sourced from studies on purified recombinant GAD from Haloferax volcanii. frontiersin.org |
Mannonate dehydratase is another key enzyme involved in carbohydrate metabolism that produces 2-keto-3-deoxygluconate (B102576) (KDG). doaj.org This enzyme catalyzes the dehydration of D-mannonate to KDG. doaj.org It is an integral part of the hexuronate catabolism pathway found in various bacteria and archaea, which allows these organisms to utilize sugar acids like glucuronate and galacturonate as carbon sources. frontiersin.orgmdpi.com
The metabolic sequence typically involves the conversion of fructuronate to mannonate, which is then acted upon by mannonate dehydratase to form KDG. nih.gov The KDG produced can then enter central metabolic routes like the Entner-Doudoroff pathway for further processing into pyruvate (B1213749) and glyceraldehyde-3-phosphate. frontiersin.org
The first archaeal mannonate dehydratase was identified and characterized in the thermoacidophilic archaeon Thermoplasma acidophilum. frontiersin.org This discovery expanded the known diversity of this enzyme class, which had previously been studied primarily in bacteria such as Escherichia coli and Bacillus subtilis. frontiersin.orgmdpi.com Mannonate dehydratases, such as the one from Streptococcus suis, are crucial for the dissimilation of glucuronate and are considered potential targets for therapeutic intervention. mdpi.com
Investigation of Stereospecific Biocatalytic Synthesis Approaches
A significant advantage of enzyme-catalyzed synthesis over chemical methods is the high degree of stereospecificity. nih.govasm.org The production of chiral 2-keto-deoxy-sugar acids through chemical synthesis is often a complex process involving numerous reaction steps to achieve the desired stereoisomer. nih.gov In contrast, biocatalytic routes can generate a single, stereochemically pure product in a single step. asm.orgnih.gov
The use of gluconate dehydratase from Thermoproteus tenax is a prime example of a stereospecific biocatalytic approach. nih.govasm.org This enzyme facilitates the complete conversion of D-gluconate to stereochemically pure D-2-keto-3-deoxygluconate. nih.gov This specificity is attributed to the precise three-dimensional structure of the enzyme's active site, which orients the substrate molecule in a way that ensures the dehydration reaction occurs with a specific stereochemical outcome. The resulting enol intermediate tautomerizes to the final keto-acid, driving the reaction to completion. nih.gov This method avoids the formation of unwanted side products and eliminates the need for complex purification steps to separate different stereoisomers. asm.org
Research on Microbial Fermentation for 2-Keto-3-Deoxygluconate Generation
Microbial fermentation presents a viable route for the production of 2-keto-3-deoxygluconate (KDG), as this compound is a natural intermediate in the metabolic pathways of several microorganisms. nih.gov The Entner-Doudoroff (ED) pathway, which utilizes KDG as a key intermediate, is the primary metabolic route for gluconate catabolism in many bacteria. frontiersin.org
Research has shown that at least five species of Clostridium are capable of fermenting gluconate. nih.gov In these organisms, the fermentation process proceeds via the formation of KDG, which is subsequently phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG) and then cleaved by an aldolase (B8822740). nih.gov
Furthermore, advancements in metabolic engineering have enabled the use of recombinant microorganisms for KDG production. For instance, Escherichia coli has been engineered to express the gluconate dehydratase (GAD) gene. nih.gov These recombinant strains can be used for the bioconversion of D-gluconate to KDG. However, native metabolic activities in the host organism can lead to the further consumption of the produced KDG. In E. coli, it has been observed that after the depletion of the primary carbon source (D-gluconate), the accumulated KDG can be utilized by the cells, leading to a decrease in the final product yield.
Catabolic Pathways and Subsequent Metabolic Fates
Cleavage by 2-Keto-3-Deoxygluconate (B102576) Aldolase (B8822740) (KDG Aldolase)
In several metabolic routes, including the non-phosphorylative Entner-Doudoroff (ED) pathway found in hyperthermophilic Archaea like Sulfolobus solfataricus, KDG is directly cleaved. nih.gov This reaction is catalyzed by 2-keto-3-deoxygluconate aldolase (KDG aldolase or KDGA).
KDG aldolase catalyzes the reversible retro-aldol cleavage of 2-keto-3-deoxygluconate into two three-carbon products: pyruvate (B1213749) and D-glyceraldehyde. nih.govrcsb.org This enzyme is a member of the Class I aldolases, which function through the formation of a Schiff base intermediate. The reaction mechanism involves a lysine (B10760008) residue in the enzyme's active site that acts as a nucleophile, attacking the carbonyl group of KDG to form a covalent carbinolamine intermediate, which then dehydrates to a protonated Schiff base. nih.govwikipedia.org Subsequent C-C bond cleavage, facilitated by a glutamate (B1630785) residue acting as a general base, releases D-glyceraldehyde, leaving an enzyme-bound enamine which is then hydrolyzed to release pyruvate and regenerate the free enzyme. wikipedia.orgebi.ac.uk
Interestingly, some KDG aldolases exhibit a notable lack of stereoselectivity. For example, the enzyme from Sulfolobus solfataricus can cleave both 2-keto-3-deoxy-D-gluconate (KDG) and its epimer, D-2-keto-3-deoxygalactonate (KDGal), producing pyruvate and D-glyceraldehyde in both cases. nih.gov Conversely, in the condensation reaction, it forms a mixture of KDG and KDGal from pyruvate and D-glyceraldehyde. nih.govnih.gov
The products of the KDG aldolase reaction are readily integrated into central metabolic pathways. Pyruvate can be directly utilized in several ways: it can be decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA, which then enters the Tricarboxylic Acid (TCA) cycle for complete oxidation. Alternatively, it can be a substrate for gluconeogenesis or various biosynthetic pathways.
D-glyceraldehyde, the other product, can be phosphorylated by a glyceraldehyde kinase to form D-glyceraldehyde-3-phosphate (G3P). G3P is a key intermediate in the preparatory phase of glycolysis and can proceed through the glycolytic pathway to generate pyruvate, ATP, and NADH. researchgate.net
Phosphorylation Mediated by 2-Keto-3-Deoxygluconate Kinase (KDG Kinase)
An alternative metabolic route for KDG involves an initial phosphorylation step before cleavage. This pathway is a component of the semi-phosphorylative Entner-Doudoroff pathway and hexuronate degradation pathways in organisms like Escherichia coli. nih.govfrontiersin.org
In this pathway, the enzyme 2-keto-3-deoxygluconate kinase (KDG kinase or KDGK; EC 2.7.1.45) catalyzes the ATP-dependent phosphorylation of KDG. wikipedia.org KDG kinase specifically transfers the gamma-phosphate group from an ATP molecule to the C6 hydroxyl group of KDG. This reaction yields 2-keto-3-deoxy-6-phosphogluconate (KDPG) and ADP. wikipedia.org The expression and activity of KDG kinase are typically inducible, controlled by a regulatory system known as the kdg regulon. nih.gov
Table 1: KDG Kinase Reaction
| Substrates | Enzyme | Products |
| 2-Keto-3-deoxygluconate (KDG) | 2-Keto-3-deoxygluconate kinase (KDGK) | 2-Keto-3-deoxy-6-phosphogluconate (KDPG) |
| Adenosine (B11128) triphosphate (ATP) | Adenosine diphosphate (B83284) (ADP) |
The formation of KDPG is the defining step that commits KDG to the phosphorylative Entner-Doudoroff pathway. frontiersin.org KDPG is the central intermediate of this pathway and is subsequently cleaved by the enzyme KDPG aldolase (EC 4.1.2.14). wikipedia.org This aldolase, distinct from the KDG aldolase described in section 4.1, catalyzes the cleavage of KDPG into pyruvate and D-glyceraldehyde-3-phosphate (G3P). nih.govwikipedia.org Both of these products are direct intermediates of glycolysis, providing a seamless link between the degradation of gluconate-derived compounds and central energy metabolism.
Table 2: Comparison of KDG and KDPG Aldolase Reactions
| Enzyme | Substrate | Products | Pathway |
| KDG Aldolase | 2-Keto-3-deoxygluconate (KDG) | Pyruvate + D-glyceraldehyde | Non-phosphorylative ED Pathway |
| KDPG Aldolase | 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | Pyruvate + D-glyceraldehyde-3-phosphate | Phosphorylative ED Pathway |
Exploration of Alternative Degradation Routes and Intermediates
Beyond direct cleavage or phosphorylation, other metabolic fates for 2-keto-3-deoxysugar acids have been identified, suggesting a broader metabolic network. While direct cleavage and phosphorylation are the most characterized routes for KDG, related pathways hint at other possibilities. In some microorganisms, 2-keto-3-deoxysugar acids can undergo dehydration or dehydrogenation. nih.gov
For instance, an alternative enzymatic activity has been identified involving the oxidation of KDG. The enzyme 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase can act on KDG, catalyzing its oxidation to (4S)-4,6-dihydroxy-2,5-dioxohexanoate, also known as 2,5-diketo-3-deoxygluconate. This reaction represents a different catabolic strategy, where redox reactions precede cleavage. The subsequent metabolic fate of this diketo intermediate is less universally characterized but represents a distinct branch from the canonical aldolase- or kinase-dependent pathways. These alternative routes underscore the metabolic versatility of microorganisms in processing sugar acid intermediates.
Regulatory Mechanisms and Transport Systems for 2 Keto 3 Deoxygluconate
Transcriptional and Post-Translational Regulation of Genes Encoding 2-Keto-3-Deoxygluconate (B102576) Metabolism Enzymes
The expression of genes involved in KDG metabolism is governed by a network of specific and global transcriptional regulators. In bacteria like Escherichia coli, these genes are organized into regulons, allowing for coordinated control.
Key Transcriptional Regulons:
kdgR Regulon : The central regulator of KDG metabolism is the KdgR protein, a transcriptional repressor. nih.govnih.gov The kdgR gene product negatively controls the expression of the kdg regulon, which includes the operons for the KDG transport system (kdgT), KDG kinase (kdgK), and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) (kdgA). nih.govnih.govdntb.gov.ua In the absence of an inducer, the KdgR repressor binds to operator sites on the DNA, blocking transcription of these genes. nih.gov The likely inducer that inactivates the repressor is KDPG, the phosphorylated form of KDG. nih.gov
exuR and uxuR Regulons : The metabolism of hexuronates (like glucuronate and galacturonate), which are precursors to KDG, is controlled by the ExuR and UxuR repressors. nih.govnih.gov The exuR gene product controls the exuT (hexuronate transporter), uxaB (altronate oxidoreductase), and uxaC-uxaA (uronic isomerase and altronate dehydratase) operons. nih.gov UxuR, a paralog of ExuR, also participates in regulating the Ashwell pathway for hexuronate utilization. nih.gov While both are involved, proteomic studies show they have distinct global effects on the cell's protein expression. nih.gov
CRP-cAMP Complex : On a global level, the catabolite repressor protein (CRP), activated by cyclic AMP (cAMP), plays a crucial role. elifesciences.orgelifesciences.org When preferred carbon sources like glucose are scarce, intracellular cAMP levels rise, leading to the formation of the CRP-cAMP complex. elifesciences.orgelifesciences.org This complex then activates the transcription of numerous operons for the catabolism of secondary carbon sources, including those involved in KDG metabolism, ensuring the cell can adapt to different nutritional environments. researchgate.netplos.org
Post-translational modifications, such as phosphorylation or ubiquitination, represent another layer of regulation that can rapidly alter enzyme activity, stability, or localization in response to cellular signals. mdpi.comfrontiersin.org While these mechanisms are fundamental to controlling metabolic pathways, specific examples directly targeting the enzymes of KDG metabolism are not extensively detailed in current research. mdpi.comfrontiersin.org
Table 1: Key Transcriptional Regulators of 2-Keto-3-Deoxygluconate and Precursor Metabolism
| Regulator | Type | Target Genes/Operons | Function |
| KdgR | Local Repressor | kdgT, kdgK, kdgA | Negatively controls the main pathway for KDG transport and catabolism. nih.govnih.govdntb.gov.ua |
| ExuR | Local Repressor | exuT, uxaB, uxaC-uxaA, uxuA-uxuB (partial) | Exerts negative control over the hexuronate degradation pathway. nih.gov |
| UxuR | Local Repressor | Ashwell pathway genes | Paralog of ExuR, also controls hexuronate metabolism. nih.gov |
| CRP-cAMP | Global Activator | Multiple catabolic operons | Activates genes for secondary carbon source utilization when glucose is absent. elifesciences.orgelifesciences.org |
Genetic Manipulation Studies: Gene Knockout and Complementation Analyses in Model Microorganisms
Genetic manipulation has been instrumental in dissecting the regulation and function of the KDG metabolic pathway. Gene knockout and complementation studies in model organisms like Escherichia coli and Erwinia chrysanthemi have clarified the roles of specific genes.
Gene Knockout Analyses :
Creating a mutation in the eda gene, which codes for KDPG aldolase, in E. coli resulted in a complete inability to grow on gluconate or uronic acids. nih.gov This demonstrated that the Entner-Doudoroff pathway is the sole route for their metabolism and that the accumulation of the substrate (KDPG) is likely inhibitory. nih.gov
In E. chrysanthemi, knockout mutations in the kdgR regulatory gene led to the derepression of the KDG transport system, enabling the bacteria to grow on KDG as a sole carbon source, which the wild-type strain cannot do. nih.govnih.gov
Deletion of uxuR or exuR in E. coli revealed significantly different impacts on the global proteome, indicating that these paralogous regulators have evolved distinct, non-redundant roles in cellular metabolism. nih.gov
Complementation and Gene Fusion Analyses :
Studies on E. coli have shown that a wild-type kdgR+ allele is dominant over a constitutive kdgR mutant allele, a finding consistent with KdgR acting as a repressor protein. nih.gov This was demonstrated in diploid strains where the presence of the functional repressor restored normal regulation. nih.gov
To study the regulation of the transport system, a kdgT-lacZ gene fusion was constructed and introduced into the E. chrysanthemi chromosome. nih.gov This allowed researchers to monitor the transcriptional activity of the kdgT promoter under different conditions, confirming that it is induced by pectin (B1162225) derivatives like galacturonate and polygalacturonate but not by external KDG in the wild-type strain. nih.govnih.gov
Characterization of 2-Keto-3-Deoxygluconate Permeases (kdgT and Homologs)
The uptake of KDG from the environment is mediated by specific permeases, which are integral membrane proteins. uniprot.org The best-characterized of these is KdgT, a proton-dependent transporter. uniprot.org
Detailed biochemical studies, particularly in Erwinia chrysanthemi, have elucidated the kinetic properties and substrate specificity of the KdgT permease.
Transport Kinetics : The transport of KDG by KdgT follows Michaelis-Menten kinetics, indicating a saturable, carrier-mediated process. The apparent Michaelis constant (Km) for 2-keto-3-deoxygluconate has been determined to be 0.52 mM (at 30°C and pH 7). nih.govnih.gov
Substrate Specificity and Inhibition : The KdgT permease exhibits specificity for KDG and related compounds. Competitive inhibition studies have shown that 5-keto-4-deoxyuronate and 2,5-diketo-3-deoxygluconate act as potent competitive inhibitors, with inhibition constants (Ki) of 0.11 mM and 0.06 mM, respectively. nih.govnih.gov The permease can also mediate the transport of glucuronate, though with a much lower affinity. nih.govnih.gov
Table 2: Kinetic Parameters of KdgT Permease from Erwinia chrysanthemi
| Substrate/Inhibitor | Parameter | Value (mM) |
| 2-Keto-3-deoxygluconate | Km | 0.52 |
| 5-Keto-4-deoxyuronate | Ki | 0.11 |
| 2,5-Diketo-3-deoxygluconate | Ki | 0.06 |
Data sourced from studies at 30°C and pH 7. nih.govnih.gov
The expression of the kdgT gene is tightly regulated to ensure the permease is synthesized only when its substrate or precursors are available.
Negative Regulation by KdgR : The primary mechanism for controlling kdgT expression is negative regulation by the KdgR repressor. nih.govuniprot.org In E. coli, KdgR binds to the operator region of the kdgT operon, preventing transcription. nih.govnih.gov
Induction by Pectin Degradation Products : In the plant pathogen Erwinia chrysanthemi, the synthesis of the KdgT permease is not induced by KDG itself in the external medium. nih.govnih.gov Instead, induction is triggered by the presence of galacturonate and polygalacturonate, which are components of pectin from plant cell walls. nih.govnih.gov This indicates that the bacterium activates the transport system in anticipation of KDG being produced from the breakdown of these larger polymers.
Constitutive Expression in Mutants : The mechanism of repression has been confirmed through the isolation of regulatory mutants. Mutants with a mutation in the operator region of the kdgT gene or in the kdgR repressor gene exhibit constitutive expression of the permease, allowing them to import and grow on KDG directly. nih.govnih.gov
Advanced Analytical and Detection Methodologies for 2 Keto 3 Deoxygluconate Research
High-Performance Liquid Chromatography (HPLC) with Photometric and Fluorescence Detection Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of KDG. Methods have been developed that employ both photometric (UV/Vis) and fluorescence detection, often requiring a derivatization step to enhance sensitivity and selectivity, as KDG itself lacks a strong chromophore.
A highly effective strategy involves the pre-column derivatization of the carbonyl group in KDG with o-phenylenediamine (B120857) (OPD). researchgate.netnih.govresearchgate.netbiorxiv.org This reaction forms a fluorescent and UV-active quinoxalinone derivative, significantly lowering the limit of detection. The separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with solvents like acetonitrile (B52724) and water containing an ion-pairing agent such as trifluoroacetic acid. researchgate.netnih.gov This gradient can be optimized to resolve the KDG derivative from structurally similar metabolites, including 5-keto-4-deoxyuronate (DKI) and 2,5-diketo-3-deoxygluconate (DKII). researchgate.netbiorxiv.org
Photometric detection is commonly performed at wavelengths around 210 nm for underivatized KDG or at the specific absorbance maximum of the derivative, such as the KDG-OPD adduct. nih.govnih.gov However, fluorescence detection of the derivatized KDG offers substantially higher sensitivity, reported to be approximately 2500-fold greater than UV absorbance for the KDG-OPD adduct. nih.gov This enhanced sensitivity is critical for analyzing samples with low KDG concentrations.
Interactive Table: HPLC Parameters for KDG Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Gradient of Acetonitrile and Water with Trifluoroacetic Acid |
| Derivatization Agent | o-phenylenediamine (OPD) |
| Detection (Photometric) | UV/Vis detector, ~210 nm (underivatized) or specific wavelength for derivative |
| Detection (Fluorescence) | Fluorescence detector (for derivatized KDG) |
| Key Advantage | High sensitivity and specificity, especially with fluorescence detection. researchgate.net |
| Application | Time-course analysis of pectin (B1162225) or alginate degradation. researchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Metabolite Profiling
For comprehensive metabolite profiling and unambiguous identification, the coupling of liquid chromatography with mass spectrometry (LC-MS) is the method of choice. LC-MS combines the powerful separation capabilities of LC with the high sensitivity and specificity of MS, allowing for the confident identification and quantification of KDG even in complex biological extracts.
In a typical LC-MS setup, KDG is separated from other metabolites on a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is effective for retaining and separating polar compounds like sugar acids. sigmaaldrich.com Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used, where KDG is detected as its deprotonated molecule [M-H]⁻. sigmaaldrich.com For KDG (C₆H₁₀O₆, molecular weight 178.14 g/mol ), the expected mass-to-charge ratio (m/z) for the deprotonated ion would be approximately 177.04. sigmaaldrich.com
Ultrahigh-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) further enhances analytical performance by offering higher resolution, faster analysis times, and increased sensitivity. nih.gov In UHPLC-MS/MS, a specific precursor ion (e.g., m/z 177 for KDG) is selected and fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides an exceptionally high degree of selectivity and is a powerful tool for targeted metabolomics, enabling precise quantification of KDG. The integration of UHPLC-MS/MS into metabolomics workflows allows researchers to map the flow of metabolites through pathways like the ED pathway and identify metabolic perturbations on a broad scale. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Flux Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites, including KDG. nih.govjchps.com While other methods can identify KDG based on retention time and mass-to-charge ratio, NMR provides detailed information about the atomic connectivity and stereochemistry of the molecule, confirming its structure without ambiguity.
One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR provide fundamental information. youtube.com The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum provides information on each carbon atom in the molecule. oregonstate.edu For a definitive structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. core.ac.uk These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure piece by piece. semanticscholar.org
Beyond structural confirmation, NMR is a powerful technique for metabolic flux analysis when used in conjunction with isotopic labeling (see section 7.5). creative-proteomics.com Cells are fed a substrate labeled with a stable isotope, such as ¹³C-glucose. The label is incorporated into downstream metabolites, including KDG. By analyzing the ¹³C isotopomer distribution (the pattern of ¹³C incorporation) in KDG and other key metabolites using ¹³C NMR or ¹H-¹³C HSQC, researchers can trace the flow of carbon through metabolic pathways and quantify the relative activity or flux through different routes like the ED pathway versus the Embden-Meyerhof-Parnas (EMP) pathway. wustl.edu
Spectrophotometric Enzyme-Coupled Assays (e.g., Thiobarbituric Acid Assay, NADH-Coupled Systems)
Spectrophotometric assays offer a simpler, more accessible alternative to chromatographic methods for the quantification of KDG, particularly for routine enzyme activity measurements.
Thiobarbituric Acid (TBA) Assay: The TBA assay is a classic colorimetric method for detecting 2-keto-3-deoxy aldonic acids. biorxiv.org The procedure involves the periodate (B1199274) oxidation of KDG, which yields β-formyl pyruvic acid. This intermediate then reacts with thiobarbituric acid (TBA) under acidic conditions and heat to produce a pink chromophore, which is quantified by measuring its absorbance, typically around 510-550 nm. biorxiv.orgnih.gov While effective, this method can suffer from a lack of specificity, as other compounds can also react to produce color. wikipedia.org Nevertheless, it remains a useful technique for detecting KDG elution during chromatographic purification or for specific enzyme assays where interfering compounds are absent. mdpi.com
NADH-Coupled Systems: Enzyme-coupled assays provide a highly specific and continuous method for quantifying KDG or its phosphorylated derivative, 2-keto-3-deoxy-6-phosphogluconate (KDPG). These assays link the reaction of interest to the oxidation or reduction of a nicotinamide (B372718) cofactor (NADH or NADPH), which can be monitored spectrophotometrically by the change in absorbance at 340 nm. frontiersin.org
For instance, the activity of KDPG aldolase (B8822740), which cleaves KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate, can be measured by coupling the production of pyruvate to its reduction to lactate (B86563) by lactate dehydrogenase (LDH). nih.govasm.org This second reaction consumes NADH, leading to a decrease in absorbance at 340 nm that is directly proportional to the rate of the KDPG aldolase reaction. frontiersin.orgnih.gov Similarly, the activity of KDG kinase, which phosphorylates KDG to KDPG, can be determined by coupling this reaction to the KDPG aldolase/LDH system. The rate of KDG phosphorylation is thus linked to NADH oxidation. mdpi.comnih.gov
Interactive Table: Components of an NADH-Coupled Assay for KDPG Aldolase
| Component | Function |
|---|---|
| KDPG | Substrate for KDPG aldolase |
| KDPG Aldolase | Enzyme of interest; produces pyruvate |
| Pyruvate | Product of the primary reaction |
| NADH | Cofactor for LDH; its oxidation is monitored |
| Lactate Dehydrogenase (LDH) | Coupling enzyme; reduces pyruvate to lactate |
| Buffer | Maintains optimal pH for both enzymes |
| Measurement | Decrease in absorbance at 340 nm |
Application of Isotopic Labeling Strategies (e.g., ¹³C-Glucose) for Pathway Tracing
Isotopic labeling is a powerful strategy for elucidating metabolic pathways and quantifying the flow of metabolites, or flux, through them. nih.govspringernature.com In the context of KDG research, stable isotopes, most commonly Carbon-13 (¹³C), are used to trace the path of carbon atoms from a primary substrate like glucose through the central metabolic network. springernature.com
This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves culturing cells on a medium where a standard carbon source is replaced by its ¹³C-labeled counterpart, for example, [1-¹³C]glucose or [U-¹³C]glucose (where 'U' indicates uniform labeling of all carbons). nih.govfda.gov As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into intermediates of the various active pathways, including KDG in organisms utilizing the ED pathway. biorxiv.org
After a period of growth, intracellular metabolites are extracted and their mass isotopomer distributions are analyzed using either mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy. researchgate.netcreative-proteomics.com The specific pattern of ¹³C labeling in metabolites like proteinogenic amino acids, which are derived from central pathway intermediates, provides a detailed fingerprint of the fluxes that were active during growth. biorxiv.org For example, the cleavage of KDPG in the ED pathway results in a unique labeling pattern in the resulting pyruvate and glyceraldehyde-3-phosphate, which is distinct from the patterns generated by the EMP or pentose (B10789219) phosphate (B84403) pathways. biorxiv.org By using computational models to fit the experimentally measured labeling patterns, researchers can calculate the in vivo fluxes through the ED pathway and other central routes with high precision. nih.govnih.gov
Applications in Biocatalysis and Metabolic Engineering Research
Design and Optimization of Multi-Enzymatic Reaction Cascades Utilizing 2-Keto-3-Deoxygluconate (B102576) as a Building Block
Multi-enzyme cascades offer a powerful approach for chemical synthesis, enabling the conversion of simple precursors into complex molecules in a single pot without the need to isolate intermediates. acs.org KDG is an excellent starting material for such cascades due to its central metabolic role. mdpi.com
A notable application of KDG in biocatalysis is the simultaneous production of L-alanine and L-serine. A novel multi-enzymatic cascade has been designed for the one-pot synthesis of these amino acids from KDG and ammonium. mdpi.com This cell-free system utilizes four thermostable enzymes, ensuring operational stability at higher temperatures, which can accelerate reaction rates.
The cascade is initiated by the cleavage of KDG into pyruvate (B1213749) and D-glyceraldehyde, a reaction catalyzed by 2-keto-3-deoxygluconate aldolase (B8822740) (KDGA). Subsequently, pyruvate is converted to L-alanine through reductive amination, a reaction facilitated by L-alanine dehydrogenase (AlaDH) that consumes a cofactor, reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). The D-glyceraldehyde is first oxidized to D-glycerate by an aldehyde dehydrogenase, which simultaneously regenerates NADH. The D-glycerate is then converted to hydroxypyruvate, which is subsequently transaminated to produce L-serine, again utilizing L-alanine dehydrogenase. A key feature of this cascade is its self-sufficient cofactor recycling, eliminating the need for additional enzymes for this purpose. mdpi.com
Optimization of this cascade through buffer and pH adjustments, along with an enzyme titration study to identify and alleviate potential bottlenecks, has led to significant yields. After 21 hours in a one-pot reaction, an optimized system can produce 21.3 ± 1.0 mM of L-alanine and 8.9 ± 0.4 mM of L-serine. mdpi.com
| Product | Key Enzymes | Starting Material | Reaction Time (hours) | Yield (mM) | Key Features |
|---|---|---|---|---|---|
| L-Alanine and L-Serine | 2-keto-3-deoxygluconate aldolase, L-alanine dehydrogenase, Aldehyde dehydrogenase | 2-Keto-3-deoxygluconate, Ammonium | 21 | L-Alanine: 21.3 ± 1.0 L-Serine: 8.9 ± 0.4 | One-pot synthesis, Self-sufficient NADH recycling, Thermostable enzymes |
While direct multi-enzyme cascades for the production of lactic acid from KDG are an emerging area of research, a scientifically plausible pathway can be constructed based on established metabolic routes. The pivotal step is the conversion of KDG to pyruvate. As established in the cascade for amino acid production, 2-keto-3-deoxygluconate aldolase (KDGA) efficiently catalyzes the cleavage of KDG into pyruvate and D-glyceraldehyde. aatbio.com
Pyruvate is the direct precursor to lactic acid. The conversion of pyruvate to lactate (B86563) is a single enzymatic step catalyzed by lactate dehydrogenase (LDH), which involves the oxidation of NADH to NAD+. aatbio.comwikipedia.orgproteopedia.org This reaction is a cornerstone of anaerobic metabolism. proteopedia.org
| Product | Key Enzymes in Proposed Cascade | Starting Material | Intermediate | Cofactor Requirement | Potential Cofactor Regeneration System |
|---|---|---|---|---|---|
| Lactic Acid | 2-keto-3-deoxygluconate aldolase, Lactate dehydrogenase, Aldehyde dehydrogenase, Dihydroxyacid dehydratase | 2-Keto-3-deoxygluconate | Pyruvate | NADH | Glucose dehydrogenase/Glucose or Formate dehydrogenase/Formate |
Integration of Enzymatic Transformations with Heterogeneous Catalysis for Hybrid Systems
A significant advancement in the production of KDG, the precursor for the biocatalytic cascades discussed, involves the integration of enzymatic reactions with heterogeneous catalysis. This hybrid approach addresses some of the limitations of purely enzymatic systems, particularly those related to cofactor dependency in the initial substrate oxidation steps.
For instance, the enzymatic conversion of D-glucose to D-gluconate, a precursor for KDG, is often catalyzed by glucose dehydrogenase, a process that requires the stoichiometric use of the expensive cofactor NAD+. mdpi.com To circumvent this, a chemo-enzymatic cascade has been developed where the initial oxidation of glucose is performed by a heterogeneous gold catalyst. mdpi.commdpi.com This gold-catalyzed aerobic oxidation of glucose to D-gluconate proceeds without the need for cofactors. The resulting D-gluconate is then converted to KDG by the enzyme gluconate dehydratase. rsc.orgnih.gov
This hybrid system offers several advantages:
Cofactor-Independent Oxidation: It eliminates the need for expensive nicotinamide cofactors in the initial oxidation step, significantly reducing process costs.
Simplified Downstream Processing: By avoiding cofactors in the first step, the subsequent enzymatic reactions can be designed with greater flexibility regarding cofactor balancing. mdpi.comresearchgate.net
Process Intensification: The combination of robust heterogeneous catalysts with highly selective enzymes can lead to more efficient and streamlined production processes.
Another example of a hybrid system involves the use of a robust electro-organic catalyst, 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO), in combination with 2-keto-3-deoxygluconate aldolase (KDGA) for the complete oxidation of glucose to carbon dioxide in a biofuel cell. mst.edu This system centralizes the roles of several enzymes into a single promiscuous catalyst, potentially overcoming challenges associated with multi-enzyme cascades such as poor overlapping enzyme activity and limited active site accessibility. mst.edu
Rational Design Principles for Efficient Biocatalytic Processes
Enzyme Selection and Engineering: The choice of enzymes is critical. Thermostable enzymes are often preferred as they can operate at higher temperatures, which can increase reaction rates and reduce the risk of microbial contamination. mdpi.com Furthermore, enzymes can be engineered through techniques like directed evolution and site-directed mutagenesis to enhance their catalytic efficiency, alter substrate specificity, and improve stereoselectivity. imedpub.com For example, the 2-keto-3-deoxy-6-phosphogluconate aldolase from E. coli has been engineered to accept non-phosphorylated substrates, expanding its synthetic utility. imedpub.com
Cofactor Management: Many enzymatic reactions in these cascades are dependent on cofactors such as NADH. The high cost of these cofactors necessitates their efficient regeneration. rsc.orgrsc.org An ideal cascade is designed to be cofactor self-sufficient, where the consumption of a cofactor in one step is balanced by its regeneration in another. mdpi.com When this is not possible, an external cofactor regeneration system, often involving a dehydrogenase and a cheap sacrificial substrate, must be incorporated. researchgate.netbohrium.com
Process Optimization: The performance of a multi-enzyme cascade is highly dependent on reaction conditions. Optimization of parameters such as pH, temperature, buffer composition, and substrate and enzyme concentrations is crucial for maximizing product yield and reaction rates. mdpi.comresearchgate.net Identifying and alleviating reaction bottlenecks, often through systematic titration of individual enzyme concentrations, is a key aspect of process optimization. mdpi.com
By applying these rational design principles, researchers can develop robust and efficient biocatalytic processes for the synthesis of a wide range of valuable chemicals from KDG.
Emerging Research Frontiers and Unexplored Avenues in 2 Keto 3 Deoxygluconate Research
Elucidating the Role of 2-Keto-3-Deoxygluconate (B102576) in Inter-organismal Interactions and Pathogenesis
Beyond its core metabolic function, 2-keto-3-deoxygluconate is emerging as a critical molecule in the intricate dialogues between different organisms and in the mechanisms of disease. In the phytopathogen Erwinia chrysanthemi, KDG acts as an inducing molecule that interacts with the KdgR repressor protein. oup.com This interaction triggers the expression of genes responsible for pectin (B1162225) degradation, a key process in plant tissue maceration and disease development. oup.com This highlights KDG's role as a signaling molecule that allows the bacterium to sense its environment—the presence of host pectin—and mount an appropriate pathogenic response.
| Organism | Role of KDG/ED Pathway | Key Findings | Reference |
|---|---|---|---|
| Erwinia chrysanthemi | Inducer of pectinase (B1165727) genes | KDG binds to the KdgR repressor, leading to the expression of genes involved in pectin degradation, which is crucial for plant infection. | oup.com |
| Agrobacterium tumefaciens | Metabolic intermediate in pathogenesis | This plant pathogen, which causes Crown Gall disease, utilizes the ED pathway for glucose metabolism, with a functional KDG aldolase (B8822740) being identified. | nih.gov |
| Pseudomonas aeruginosa | Central metabolism linked to virulence | As a human pathogen, it relies on the ED pathway for sugar degradation, indicating a link between KDG metabolism and its pathogenic capabilities. | frontiersin.org |
Identification and Characterization of Novel 2-Keto-3-Deoxygluconate-Related Pathways and Enzymes
The classical Entner-Doudoroff pathway is not the only metabolic route involving KDG. Research into diverse microorganisms, particularly archaea, has unveiled modified and branched versions of the ED pathway, featuring novel enzymes with unique properties. nih.govsemanticscholar.org For example, the hyperthermophilic archaeon Sulfolobus solfataricus metabolizes glucose through a branched ED pathway that includes both a non-phosphorylative and a semi-phosphorylative branch. nih.govsemanticscholar.org This semi-phosphorylative branch involves the phosphorylation of KDG to 2-keto-3-deoxy-6-phosphogluconate (KDPG) by a key enzyme, 2-keto-3-deoxygluconate kinase (KDGK). nih.govoup.com
The characterization of KDG-related enzymes from different organisms reveals significant diversity in their structure, substrate specificity, and optimal functioning conditions. For instance, KDG kinases have been characterized in detail in archaea like Sulfolobus solfataricus and Haloferax volcanii, as well as in various bacteria. oup.comnih.gov The KDGK from S. tokodaii, another hyperthermophilic archaeon, is extremely thermostable, retaining its full activity even after being heated at 80°C for one hour. nih.gov In contrast, the KDGK from the bacterium Flavobacterium sp. UMI-01 has an optimal temperature of 50°C. nih.gov Furthermore, some KDG aldolases exhibit promiscuity, capable of acting on different but structurally similar substrates. The KDG aldolase from S. solfataricus can cleave both KDG and its C4-epimer, D-2-keto-3-deoxygalactonate (KDGal). rcsb.org This discovery of novel enzymes and pathways not only expands our fundamental understanding of microbial metabolism but also provides a rich toolkit of biocatalysts for synthetic biology and industrial applications.
| Organism | Optimal Temperature | Key Characteristics | Reference |
|---|---|---|---|
| Sulfolobus tokodaii (Archaea) | High (Extremely thermostable) | Retains full activity after 1 hour at 80°C. Utilizes ATP or GTP as a phosphoryl donor. | nih.govresearchgate.net |
| Flavobacterium sp. UMI-01 (Bacteria) | 50°C | Shows considerably low thermal stability compared to archaeal enzymes. | nih.gov |
| Haloferax volcanii (Archaea) | 42°C (Assay temperature) | Two KDG kinases identified; one for glucose degradation and another likely for galactose catabolism. | oup.com |
Development of Advanced Bioreactor Configurations for Scalable Biocatalytic Production Research
The growing interest in KDG as a platform chemical necessitates the development of efficient and scalable production methods. mdpi.com Biocatalytic production, using either whole cells or isolated enzymes, offers a promising alternative to complex chemical syntheses. nih.govresearchgate.net Advanced bioreactor design is central to optimizing these bioprocesses. Innovations are focused on enhancing productivity, simplifying product recovery, and ensuring the stability and reusability of the biocatalyst. mdpi.comresearchgate.net
One significant area of development is the use of immobilized enzyme reactors . In this configuration, enzymes are fixed onto a solid support material, which is then packed into a column. weebly.com This approach prevents the enzyme from being washed out with the product stream, allowing for continuous operation and easy separation of the product from the biocatalyst. weebly.comnih.gov Co-immobilization of multiple enzymes in a cascade reaction, such as a ketoreductase and a glucose dehydrogenase for cofactor regeneration, has been successfully demonstrated, showcasing the potential for complex, multi-step syntheses in a single reactor. nih.gov
Membrane bioreactors (MBRs) represent another advanced configuration. hinada.comresearchgate.net MBRs integrate a semi-permeable membrane with a biological reactor. hinada.comwikipedia.org The membrane serves to retain the biocatalyst (enzymes or cells) within the reactor while allowing the product to pass through. researchgate.net This configuration is highly efficient and can be operated continuously. univr.it Depending on the setup, the membrane unit can be submerged within the reactor or placed in an external loop (side stream). wikipedia.org These advanced bioreactor systems are crucial for moving the biocatalytic production of KDG from laboratory-scale experiments to industrially viable processes.
| Bioreactor Type | Principle of Operation | Key Advantages | Reference |
|---|---|---|---|
| Immobilized Enzyme Reactor (Packed-Bed) | Enzymes are fixed onto a solid support material packed into a column, through which the substrate solution flows. | Facilitates enzyme reuse, allows for continuous operation, simplifies product purification, and enhances enzyme stability. | weebly.comnih.gov |
| Membrane Bioreactor (MBR) | Combines a biological process with a membrane filtration step to retain the biocatalyst. | High efficiency, allows for continuous operation, and provides excellent product quality by separating the biocatalyst from the product stream. | hinada.comresearchgate.netwikipedia.org |
| Continuous Stirred-Tank Reactor (CSTR) | Substrate is continuously fed into a well-mixed tank containing the biocatalyst, and the product is continuously removed. | Simple design and operation, uniform conditions within the reactor. Often used with immobilized enzymes to prevent catalyst washout. | univr.it |
Application of Systems Biology and Omics Approaches for Comprehensive Metabolic Understanding
To fully harness and engineer KDG-related pathways, a holistic understanding of their regulation and integration within the cell's metabolic network is essential. Systems biology, which combines experimental data from 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling, provides a powerful framework for achieving this comprehensive view. semanticscholar.orgresearchgate.net
By applying these approaches to organisms that utilize the ED pathway, researchers can build dynamic mathematical models that simulate metabolic fluxes and predict how the system will respond to genetic or environmental perturbations. nih.govsemanticscholar.org For example, a systems biology study on Sulfolobus solfataricus used experimental data on enzyme activities and metabolite concentrations to model its branched ED pathway. nih.govsemanticscholar.orgresearchgate.net This model helped to understand the robustness of the pathway and the distinct roles of its parallel branches. nih.gov
'Omics' approaches provide the system-wide data needed for such models. Transcriptomics can reveal how the expression of genes encoding ED pathway enzymes changes under different conditions. Metabolomics allows for the precise measurement of intracellular concentrations of KDG and other related metabolites, providing a direct snapshot of the pathway's activity. This integrated approach is crucial for identifying metabolic bottlenecks, discovering new regulatory mechanisms, and designing rational metabolic engineering strategies to optimize the production of KDG or other valuable chemicals derived from its pathway. researchgate.net
| Approach | Description | Application in KDG Research | Reference |
|---|---|---|---|
| Systems Biology | Integrates experimental data with computational modeling to understand complex biological systems. | Development of dynamic models of the Entner-Doudoroff pathway to analyze flux control and system robustness. | semanticscholar.orgresearchgate.net |
| Metabolomics | Large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. | Quantifying intracellular levels of KDG, KDPG, and other pathway intermediates to assess metabolic flux. | researchgate.net |
| Transcriptomics | Study of the complete set of RNA transcripts produced by an organism under specific conditions. | Analyzing the expression levels of genes encoding KDG pathway enzymes in response to different carbon sources or stressors. | oup.com |
| Computational Modeling | Use of mathematical models to simulate and predict the behavior of biological systems. | In silico testing of gene knockout strategies to understand their effect on the overall metabolic network. | semanticscholar.org |
Q & A
Q. What established protocols are recommended for synthesizing and characterizing Sodium 3-deoxygluconate in laboratory settings?
Methodological Answer:
- Synthesis : Follow stepwise protocols for aldose-ketose transformations, ensuring controlled dehydration of gluconate precursors. Use sodium hydroxide for neutralization under inert atmospheres to prevent oxidation .
- Purification : Employ recrystallization (e.g., ethanol-water mixtures) or column chromatography (ion-exchange resins) to isolate high-purity compounds. Document solvent ratios and temperature gradients .
- Characterization : Validate structure via -NMR (peaks at δ 3.5–4.2 ppm for sugar protons) and FT-IR (C=O stretch ~1730 cm). Include mass spectrometry (ESI-MS) for molecular ion confirmation .
Q. Which analytical techniques are optimal for quantifying this compound in biological samples?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water). Calibrate against deuterated internal standards to correct matrix effects .
- Enzymatic Assays : Adapt colorimetric kits (e.g., NADH-linked dehydrogenase assays) with controls for non-specific background activity. Validate via spike-recovery experiments in plasma/serum .
- Quality Control : Report limits of detection (LOD) and quantification (LOQ), and assess intra-/inter-day precision (RSD <15%) .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved across studies?
Methodological Answer:
- Meta-Analysis : Systematically compare study designs, including dosage ranges (e.g., 0.1–10 mM in cell cultures), exposure durations, and model organisms. Use PRISMA guidelines for bias assessment .
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., ISO/IEC 17025 for lab protocols). Share raw data and analytical pipelines via open-access repositories .
- Mechanistic Probes : Employ isotopic tracing (e.g., -labeled compounds) to track metabolic flux differences. Pair with RNA-seq to identify pathway-specific gene expression variations .
Q. What methodological considerations are critical for evaluating this compound’s pharmacokinetics in vivo?
Methodological Answer:
- Dosing Strategy : Conduct dose-escalation studies in rodent models to determine AUC and . Account for sodium’s osmotic effects by including saline controls .
- Sampling Protocols : Collect plasma/tissue samples at staggered intervals (e.g., 0.5, 2, 6, 24 h post-administration). Use LC-MS/MS for sensitive quantification .
- Data Modeling : Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin. Report half-life (), clearance (CL), and volume of distribution () .
Q. How can computational tools enhance the understanding of this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes like glucose-6-phosphate dehydrogenase. Validate with mutagenesis studies .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous/sodium environments. Analyze RMSD and hydrogen-bond networks .
- QSAR Modeling : Develop predictive models using descriptors like logP and polar surface area. Cross-validate with leave-one-out methods .
Data Analysis & Reporting Guidelines
Q. How should researchers address data variability in this compound’s spectroscopic characterization?
Methodological Answer:
- Statistical Outlier Detection : Apply Grubbs’ test to NMR/IR datasets. Exclude outliers with >2σ deviation from the mean .
- Multivariate Analysis : Use PCA to identify batch effects (e.g., solvent purity, humidity). Include reagent lot numbers in metadata .
- Reproducibility : Adopt FAIR principles—ensure data is Findable, Accessible, Interoperable, and Reusable. Upload spectra to platforms like NMRShiftDB .
Q. What strategies ensure robust validation of this compound’s purity and stability?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for degradation products (e.g., gluconic acid) .
- Purity Criteria : Require ≥95% purity by area normalization (HPLC-DAD). Characterize impurities via HRMS and -NMR .
- Documentation : Follow ICH Q2(R1) guidelines for analytical method validation. Include system suitability tests (e.g., column efficiency ≥2000 plates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
